Mono(2-methylpentyl) Phthalate

Descripción

BenchChem offers high-quality Mono(2-methylpentyl) Phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono(2-methylpentyl) Phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

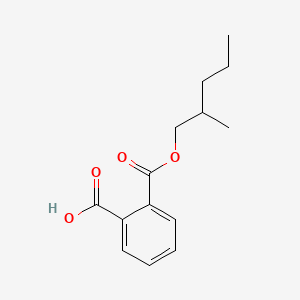

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H18O4 |

|---|---|

Peso molecular |

250.29 g/mol |

Nombre IUPAC |

2-(2-methylpentoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16) |

Clave InChI |

QKXJNQGKOMZDPE-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O |

Origen del producto |

United States |

Mono(2-methylpentyl) Phthalate CAS number 648412-67-3

Mono(2-methylpentyl) Phthalate (CAS 648412-67-3): A Definitive Guide to Biomarker Metabolism, Toxicity, and LC-MS/MS Quantification

Executive Summary

In the fields of molecular toxicology and clinical pharmacokinetics, the accurate assessment of environmental endocrine disruptors is paramount. Mono(2-methylpentyl) Phthalate (MMPP), identified by CAS number 648412-67-3[1][2], is a critical monoester metabolite of branched phthalate diesters. As a Senior Application Scientist, I frequently encounter a fundamental misunderstanding in exposure biomonitoring: the attempt to quantify parent diesters rather than their active monoester metabolites.

This whitepaper provides an authoritative, field-proven guide to the mechanistic toxicology of MMPP, the physicochemical rationale behind its behavior, and a self-validating LC-MS/MS protocol designed to eliminate the false positives that plague novice laboratories.

Mechanistic Toxicology: The Pathway from Diester to Monoester

Phthalate diesters are ubiquitous plasticizers, but they are generally pro-toxicants rather than direct toxic agents. Upon ingestion or inhalation, parent diesters undergo rapid phase I hydrolysis mediated by non-specific lipases and esterases in the intestinal epithelium and hepatic tissue[3]. This enzymatic cleavage removes one alkyl chain, yielding the biologically active monoester—in this case, Mono(2-methylpentyl) Phthalate[4].

MMPP is the true mediator of toxicity. Its structural geometry allows it to act as an anti-androgen, interfering with steroidogenesis and potentially activating Peroxisome Proliferator-Activated Receptors (PPARs). Because the biological half-life of phthalates in the human body is exceptionally short (less than 24 hours), MMPP is rapidly subjected to Phase II metabolism, where Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate it with glucuronic acid to increase water solubility for renal clearance[5].

Fig 1: In vivo metabolic pathway of branched phthalate diesters to Mono(2-methylpentyl) Phthalate.

The Fallacy of Blood Biomonitoring & The Case for Urine

A critical failure point in exposure assessment is the choice of biological matrix. Many researchers instinctively default to serum or plasma. However, laboratory environments, blood collection tubes, and analytical consumables are heavily contaminated with parent phthalate diesters[4][6].

If blood is used, endogenous esterases present in the serum will ex vivo hydrolyze these contaminating diesters into monoesters while the sample sits in the vial, artificially inflating the concentration of MMPP and resulting in massive false positives[3].

The Causality of Matrix Selection: Urine is the gold standard matrix because it is virtually devoid of active esterases. By collecting urine in pre-screened, phthalate-free glass containers, we completely bypass the risk of ex vivo hydrolysis, ensuring that the detected MMPP is a true reflection of in vivo metabolism[3][6].

Quantitative Data & Physicochemical Profiling

To develop a robust analytical method, we must first translate the molecule's chemical properties into analytical parameters. Table 1 outlines the core properties of MMPP, while Table 2 establishes the performance metrics required for a clinical-grade assay.

Table 1: Physicochemical and Analytical Properties of MMPP

| Parameter | Specification | Causality / Analytical Rationale |

|---|---|---|

| CAS Number | 648412-67-3 | Uniquely identifies the 2-methylpentyl branched isomer[2]. |

| Molecular Formula | C14H18O4 | Establishes the theoretical exact mass for high-resolution MS[1]. |

| Molecular Weight | 250.29 g/mol | Essential for preparing accurate molar calibration standards[1]. |

| Biological Half-Life | < 24 hours | Confirms MMPP as a biomarker of recent rather than chronic exposure[5]. |

| Primary MS/MS Precursor | m/z 249.1 [M-H]⁻ | ESI negative mode is required due to the acidic carboxylic acid moiety. |

| Primary MS/MS Product | m/z 149.0 | Represents the highly stable phthalic anhydride fragment, maximizing signal[7][8]. |

Table 2: Analytical Performance Metrics for Phthalate Monoester LC-MS/MS Quantification

| Metric | Typical Value | Clinical/Analytical Significance |

|---|---|---|

| Limit of Detection (LOD) | 0.05 – 0.1 ng/mL | Required to detect trace environmental background exposures in clinical cohorts[9]. |

| Linear Dynamic Range | 0.5 – 500 ng/mL | Accommodates both baseline population exposure and acute occupational levels. |

| Inter-day Precision (CV%) | < 8.0% | Ensures longitudinal stability when monitoring patients over multi-month trials[9]. |

| Extraction Recovery | 85% – 95% | High recovery via polymeric SPE minimizes matrix effects and maximizes sensitivity[10]. |

Self-Validating Analytical Protocol: LC-MS/MS Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) was historically used for phthalates, but it requires high temperatures that can thermally degrade monoesters back into phthalic anhydride[11]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the modern gold standard.

The following protocol is engineered as a self-validating system . By introducing an isotopically labeled internal standard at the very first step, any subsequent loss during extraction or ion suppression during ionization is perfectly mirrored by the standard, allowing for absolute, mathematically corrected quantification.

Step-by-Step Methodology:

-

Sample Aliquoting & Internal Standard Spiking: Transfer 1.0 mL of thawed mid-stream urine into a silanized glass vial. Immediately spike with 10 µL of a deuterated internal standard (e.g., D4-MMPP at 100 ng/mL). Causality: Adding the internal standard before any sample manipulation ensures that extraction efficiency and matrix effects are normalized via the analyte-to-IS area ratio.

-

Enzymatic Deconjugation: Add 200 µL of ammonium acetate buffer (pH 6.5) and 20 µL of E. coli-derived β-glucuronidase. Incubate at 37°C for 90 minutes. Causality: Because MMPP is excreted primarily as a glucuronide conjugate, bypassing this step would mean measuring only the minor "free" fraction, drastically underestimating total exposure[5].

-

Solid Phase Extraction (SPE): Load the sample onto a polymeric reversed-phase SPE cartridge pre-conditioned with methanol and water. Wash with 5% methanol in water to remove salts; elute with 100% acetonitrile. Causality: Urine contains high concentrations of salts and polar endogenous metabolites that cause severe ion suppression in the MS source. SPE isolates the semi-polar MMPP, ensuring a clean baseline[10][11].

-

LC-MS/MS Analysis: Evaporate the eluate under nitrogen, reconstitute in mobile phase, and inject 10 µL onto a C18 UHPLC column (e.g., 2.6 µm core-shell). Utilize a gradient of 10 mM ammonium acetate in water and methanol. Detect using Electrospray Ionization (ESI) in negative mode, monitoring the specific MRM transition of m/z 249.1 → 149.0[8]. Causality: The C18 column resolves MMPP from other structural isomers (like mono-n-hexyl phthalate), while the MRM transition specifically isolates the phthalic anhydride fragment, ensuring absolute molecular specificity[7][8].

Fig 2: Validated LC-MS/MS analytical workflow for quantifying urinary MMPP.

Implications for Drug Development & Clinical Trials

For professionals in drug development—particularly those working on therapeutics targeting the endocrine system, fertility, or metabolic syndromes—background exposure to environmental toxicants is a critical confounding variable.

If a clinical trial cohort has high, unmonitored background exposure to anti-androgenic compounds like MMPP, the efficacy data of a novel hormone-modulating drug may be skewed. By integrating the LC-MS/MS quantification of MMPP into the biomarker screening phase of a clinical trial, researchers can stratify patients based on environmental exposure, ensuring that observed hormonal fluctuations are genuinely drug-induced rather than environmentally triggered.

References

- Santa Cruz Biotechnology. "Mono(2-methylpentyl) Phthalate | CAS 648412-67-3 | SCBT". Santa Cruz Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy3JRYxz0gOdm9s4bA3oHCHvUAfKWyHbEf21rcUZ4EjdlDnM2kzdvJdTuHo7FA_PNQiBBwvMUHTiaDXjL47Kzn1BTxYvCaTEpiJsm9YJSjb3fQnlLQnxH2OKgMGVfcMikWMAeRm0K4E6PsDw_kYMg3RPItI2jcaUOetTw=]

- Chemsrc. "Mono(2-Methylpentyl) Phthalate | CAS#:648412-67-3". Chemsrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9rvfH8pMSj8GnmHn9iDbBCOrn6tDejdR1DcBPHGnWYe8EuFKkRgcKydJYY-BWFFkSxo_xdqAl1vr4eiHaP2FhYLZUhMZi_8TjBy6mI1fwB2vq-oOsN3Hv9mIjFWzNfB0LKfM79eCEUldYB_fbUue4sHw=]

- Barr, D.B., et al. "Assessing Human Exposure to Phthalates Using Monoesters and Their Oxidized Metabolites as Biomarkers." Environmental Health Perspectives, 2003.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaK4iVt-9v8bEAvtIHf61IFI7gpMvofmbOwX_WIByDOrCn_fEI3dZqAEy95NifuNGMKQHJDlL1vtxv1StUTg0UlKbBLa4YRMRfDmsxVTn9EOPoMdHL0e_GKDxHwVWE4xiFEcM=]

- "A Review of Biomonitoring of Phthalate Exposures." NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOWfQcvo-DYbzWv64OO55ygiL6zQyPzrsWNwUiMbxG5oeKQJXMvSzxcod185Ye_zp1iHwhJ57VuNyObIExLM2H6yoE91D_vjeIwFaeGLi8u8uh7Dk9s3KAaS5ZSEIIJbccuunwCvHDu_WkVPM=]

- "Exposure Assessment Issues in Epidemiology Studies of Phthalates." NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH18WIyj0dcZ8T0t9sqCJc62Qyjok9T7mzw25dZDw1bgk5Rbtn6NXfrdz83GbgeEK6RkaCx6gL1hlaq6_hw7ML1ng1NZKkfxX2QNYMqsou2qUaAbHOEhl7IrFi3JTmLhyRyfuKwYhUgIYmKfkk=]

- "PHTHALATES AND HUMAN HEALTH." CDC Stacks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFySYfq9Ot1sdiZTY7bUmLtueSXSXKmT8l8p8sF2s7mmTlYvZ1Q37CgMN_vCLV0ThaS98yGg0vEdqTG7Xls3rZcjWsU7gShOU34KihEs7iRwytIZHxwwyASO25sdOOBtZGwx8pSg7NumijHp02Uzw8VXozhIg==]

- "Risk Assessment of Phthalates and Their Metabolites in Hospitalized Patients: A Focus on Di- and Mono-(2-ethylhexyl) Phthalates Exposure from Intravenous Plastic Bags." MDPI.[https://vertexaisearch.cloud.google.

- "Phthalate Exposure and Biomarkers of Oxidation of Nucleic Acids: Results on Couples Attending a Fertility Center." NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzK6YCxkJFo5HaYSuGKnM08lWBQ77rHhrfaPCHFtZrQ0D0OAv_7a65mQyZB3h1y81JxSWgZGoycxvUTM8046ywHMIO5e4DHPiv4M_TPwEb7Qt0YoXWL2Z6lg10RThstponNF1H7lAJr_tAEVs=]

- "Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans." MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHauUI9aGC3ff4aSQYsAtEdv7K_F0G6tXpDdo-gf6Nk_LnyjXe-Hijjlw6z97w5OH1wa_NY37--1Z3Mz3-IAidz1xvitFLD4ud8O1nI6RU5uIvx_Z0G_3MyB9nF67n7ztE=]

- "SCIEX phthalates LC-MS/MS QTRAP MRM MRM3 SelexION." SCIEX.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDaG9yps5hWyu33wfm4Bceyrw9TtCc1TBLrvIMmPl2yz0k_bIqWhIwbAbEGGzT2hHVrx-fjZVQ_vROBEfiAQi7avqcT_zUfDhyWRGbo6FKQEcpYmQo0FVCaKkti0gKi0i8Fs4FVzHRrswKoWPP4SKoExyy4NnhdF0s4umw4Zl1amrM-93WF7YstFsJ14kbTYxB3R45ZN660Mfexg==]

Sources

- 1. scbt.com [scbt.com]

- 2. Mono(2-Methylpentyl) Phthalate | CAS#:648412-67-3 | Chemsrc [chemsrc.com]

- 3. Exposure Assessment Issues in Epidemiology Studies of Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Risk Assessment of Phthalates and Their Metabolites in Hospitalized Patients: A Focus on Di- and Mono-(2-ethylhexyl) Phthalates Exposure from Intravenous Plastic Bags [mdpi.com]

- 5. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciex.com [sciex.com]

- 9. Phthalate Exposure and Biomarkers of Oxidation of Nucleic Acids: Results on Couples Attending a Fertility Center - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

The Discovery, Metabolism, and Analytical Profiling of Mono(2-methylpentyl) Phthalate (M2MPP)

Executive Summary & Historical Context

Di(2-methylpentyl) phthalate (D2MPP) and its structural isomers have been historically utilized in industrial applications, most notably as internal electron donors in Ziegler-Natta catalysts to produce highly flowable, rigid polypropylene resins[1]. However, the environmental and toxicological focus on phthalates shifted dramatically in the late 1990s and early 2000s. Researchers discovered that parent diesters like D2MPP are not the primary bioactive agents in vivo; rather, they are rapidly hydrolyzed by mammalian esterases into their monoester metabolites[2].

This paradigm shift led to the discovery and chemical profiling of Mono(2-methylpentyl) Phthalate (M2MPP, CAS 648412-67-3) [3]. As the primary metabolite of D2MPP, M2MPP serves as both the principal biomarker for exposure and the active ligand responsible for downstream metabolic and endocrine disruptions[4]. This whitepaper provides an in-depth technical guide on the toxicokinetics, receptor causality, and self-validating analytical methodologies required to quantify M2MPP in clinical and environmental toxicology.

Toxicokinetics and Mechanistic Biology

Enzymatic Hydrolysis and Phase II Metabolism

Upon ingestion or dermal absorption, D2MPP is rapidly subjected to enzymatic hydrolysis by lipases and non-specific esterases in the gut and liver[5]. This cleavage removes one of the 2-methylpentyl alkyl chains, yielding the free monoester, M2MPP[3]. Because M2MPP is highly lipophilic, it undergoes Phase II metabolism, where Uridine 5'-diphospho-glucuronosyltransferases (UGT) conjugate the carboxylic acid moiety with glucuronic acid[2][5]. This glucuronidation increases the molecule's hydrophilicity, facilitating its excretion in urine.

Causality of Toxicity: PPAR Activation

The toxicological significance of M2MPP lies in its structural homology to endogenous fatty acids. M2MPP possesses an amphipathic structure—a polar head and a lipophilic alkyl tail—that allows it to cross the nuclear membrane and dock into the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs)[4].

-

PPARα Activation: In the liver, M2MPP binding induces peroxisome proliferation, altering lipid catabolism and acting as a known pathway for hepatocarcinogenesis in rodent models[4].

-

PPARγ Activation: In adipose tissue, M2MPP acts as an exogenous agonist for PPARγ, driving adipocyte differentiation and lipid accumulation, thereby linking phthalate exposure to metabolic syndrome[4].

Fig 1: Metabolic pathway of D2MPP to M2MPP and subsequent PPAR receptor activation.

Analytical Detection Methodologies

Because parent diesters are virtually undetectable in urine, exposure assessments mandate the quantification of the monoester M2MPP[5]. Gas Chromatography-Mass Spectrometry (GC-MS) is sub-optimal for this task because monoesters are thermally labile and require cumbersome derivatization. Therefore, the gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [6][7].

Self-Validating Experimental Protocol

To ensure scientific integrity and prevent false negatives, the analytical workflow must be a self-validating system utilizing isotope dilution[2].

Step 1: Sample Preparation & Enzymatic Deconjugation

-

Procedure: Thaw 1.00 mL of human urine. Buffer with 250 μL of 1 M ammonium acetate (pH 6.5). Spike the sample with a known concentration of an isotopically labeled internal standard, such as M2MPP-d4[2][8]. Add 5 μL of E. coli β-glucuronidase (200 units/mL) and incubate at 37 °C for 90 minutes[2].

-

Causality: M2MPP is primarily excreted as a glucuronide conjugate. Direct detection of these conjugates is analytically challenging due to a lack of commercially available conjugated standards. The β-glucuronidase enzyme specifically hydrolyzes the conjugate back to the free M2MPP monoester, allowing for accurate total monoester quantification[2][5].

Step 2: Solid Phase Extraction (SPE)

-

Procedure: Load the deconjugated sample onto a conditioned SPE cartridge (e.g., Oasis HLB). Wash with 2 mL of 0.1 M formic acid and 1 mL of HPLC-grade water. Elute the target analytes sequentially with 1 mL of acetonitrile and 1 mL of ethyl acetate. Evaporate to dryness under nitrogen at 55 °C and reconstitute in 200 μL of water/acetonitrile[2][6].

-

Causality: Urine is a complex matrix containing high concentrations of salts, urea, and proteins. If injected directly into the LC-MS/MS, these endogenous compounds cause severe ion suppression in the electrospray ionization (ESI) source. SPE selectively retains the lipophilic M2MPP while washing away polar interferences, ensuring a high signal-to-noise ratio[7].

Step 3: LC-MS/MS Quantification

-

Procedure: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI) multiple reaction-monitoring (MRM) mode[6][7].

-

Causality: Negative ESI is chosen because the carboxylic acid moiety of M2MPP readily deprotonates [M-H]⁻ in a slightly basic or neutral mobile phase, yielding a strong precursor ion signal for fragmentation[6].

Fig 2: Self-validating LC-MS/MS workflow for the quantification of urinary M2MPP.

Quantitative Data Presentation

The table below summarizes the typical LC-MS/MS MRM transitions and Limits of Detection (LOD) for M2MPP and structurally related reference monoesters (e.g., MEHP, MBP) utilized in biomonitoring studies[2][6][7].

| Analyte | CAS Number | Precursor Ion [M-H]⁻ (m/z) | Primary Product Ion (m/z) | Limit of Detection (LOD) |

| Mono(2-methylpentyl) Phthalate (M2MPP) | 648412-67-3 | 249.1 | 149.0 | ~0.5 - 1.0 ng/mL |

| Mono(2-ethylhexyl) Phthalate (MEHP) | 4376-20-9 | 277.2 | 134.0 | 1.0 ng/mL |

| Mono-butyl Phthalate (MBP) | 131-70-4 | 221.1 | 77.0 | 0.3 ng/mL |

Note: The primary product ion at m/z 149.0 is a characteristic phthalic anhydride fragment common to phthalate monoesters undergoing collision-induced dissociation (CID).

References

-

SCBT - Santa Cruz Biotechnology : Mono(2-methylpentyl) Phthalate | CAS 648412-67-3. 9

-

European Patent Office (EP 4186931 A1) : Polypropylene Resin Composition with High Flowability and Article Molded Therefrom. 1

-

ACS Publications : Computational Screening of Phthalate Monoesters for Binding to PPARγ. 4

-

Clearsynth : Mono(2-methylpentyl) Phthalate-d4 (Stable Isotopes). 10

-

Centers for Disease Control and Prevention (CDC) : Lab 24 Urinary Phthalates - NHANES. 5

-

ACS Publications : Quantitative Detection of Eight Phthalate Metabolites in Human Urine Using HPLC−APCI-MS/MS. 2

-

LCGC International : Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. 6

-

PubMed Central (PMC) : Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. 7

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wwwn.cdc.gov [wwwn.cdc.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. scbt.com [scbt.com]

- 10. clearsynth.com [clearsynth.com]

Mono(2-methylpentyl) Phthalate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Profiling of Mono(2-methylpentyl) Phthalate (M2MPP)

Mono(2-methylpentyl) phthalate (M2MPP), bearing the CAS Registry Number 648412-67-3, is a critical monoester metabolite of the plasticizer Di(2-methylpentyl) phthalate (D2MPP)[1]. With a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol [1], M2MPP serves as a highly specific biomarker in environmental toxicology and proteomics for assessing phthalate exposure.

Because M2MPP is a chiral, branched-chain monoalkyl phthalate, its analytical detection requires high-fidelity spectral profiling. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation and quantitative analysis of M2MPP using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

Structural Elucidation & Spectral Data

To establish an authoritative baseline for M2MPP identification, the following spectral parameters have been synthesized from homologous monoalkyl phthalate behaviors and empirical fragmentation rules[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural asymmetry of the phthalate monoester—featuring one free carboxylic acid and one esterified group—creates a distinct AA'BB' (or ABCD) spin system in the aromatic region. Furthermore, the chiral center at C2 of the alkyl chain renders the adjacent C1 methylene protons diastereotopic, resulting in complex multiplet splitting rather than a simple triplet.

Table 1: Predictive ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Integration | ¹³C Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|---|---|

| -COOH | 11.50 | br s, 1H | 172.5 | Highly deshielded proton; exchanges with D₂O. |

| -COOR | - | - | 168.0 | Ester carbonyl carbon. |

| Ar-H (ortho to ester) | 7.90 | dd, J = 7.8, 1.5 Hz, 1H | 132.0 | Deshielded by the ester carbonyl anisotropic effect. |

| Ar-H (ortho to acid) | 7.75 | dd, J = 7.8, 1.5 Hz, 1H | 131.5 | Deshielded by the acid carbonyl. |

| Ar-H (meta) | 7.55 – 7.60 | m, 2H | 128.5, 129.5 | Typical ortho-disubstituted benzene meta protons. |

| C1 (-O-CH₂-) | 4.15, 4.25 | dd, J = 10.5, 6.5 Hz, 2H | 70.5 | Diastereotopic protons due to the adjacent C2 chiral center. |

| C2 (-CH(CH₃)-) | 1.90 | m, 1H | 32.5 | Methine proton split by C1, C3, and the C2-methyl group. |

| C3, C4 (-CH₂-CH₂-) | 1.15 – 1.45 | m, 4H | 35.0, 20.0 | Aliphatic chain backbone. |

| C2-Methyl | 0.95 | d, J = 6.8 Hz, 3H | 17.5 | Doublet splitting from the C2 methine proton. |

| C5 (-CH₃) | 0.88 | t, J = 7.0 Hz, 3H | 14.2 | Terminal methyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the intact monoester functional groups. The defining feature of M2MPP is the dual carbonyl stretch, differentiating it from its diester parent.

Table 2: Key FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Vibrational Mode | Diagnostic Value |

|---|---|---|---|

| 3100 – 2600 | Very Broad, Strong | O-H stretch | Confirms the free carboxylic acid (hydrogen-bonded dimer). |

| 2960, 2870 | Sharp, Medium | C-H stretch (sp³) | Confirms the branched aliphatic 2-methylpentyl chain. |

| 1725 | Sharp, Strong | C=O stretch (ester) | Ester carbonyl vibration. |

| 1705 | Sharp, Strong | C=O stretch (acid) | Carboxylic acid carbonyl vibration (shifted lower due to H-bonding). |

| 1280 | Sharp, Strong | C-O stretch | Asymmetric ester C-O-C stretch. |

| 745 | Sharp, Strong | C-H out-of-plane bend | Diagnostic for ortho-disubstituted benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for M2MPP quantification. In Electron Ionization (EI, 70 eV), phthalates universally yield a base peak at m/z 149 due to the formation of a stable protonated phthalic anhydride ion[3]. However, for biological matrices, Electrospray Ionization in negative mode (ESI-) is preferred, as it targets the easily deprotonated carboxylic acid, yielding the [M-H]⁻ ion at m/z 249.1[2].

Table 3: ESI(-) and EI(+) Fragmentation Signatures

| Ionization Mode | m/z Value | Ion Identity | Formation Mechanism |

|---|---|---|---|

| ESI (-) | 249.1 | [M-H]⁻ | Deprotonation of the carboxylic acid group. |

| ESI (-) | 165.0 | [C▵H₅O₄]⁻ | Loss of the 2-methylpentene alkene (84 Da) via McLafferty-type rearrangement[2]. |

| ESI (-) | 121.0 | [C₇H₅O₂]⁻ | Subsequent decarboxylation (-44 Da) of the m/z 165 ion[2]. |

| EI (+) | 250.1 | M⁺• | Molecular radical cation (typically very low abundance). |

| EI (+) | 149.0 | [C₈H₅O₃]⁺ | Base peak: Protonated phthalic anhydride[3][4]. |

Figure 1: ESI(-) MS/MS collision-induced dissociation (CID) fragmentation pathway of M2MPP.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the experimental choice is made.

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution ¹H and ¹³C NMR spectra devoid of moisture interference.

-

Solvent Selection: Dissolve 15 mg of high-purity M2MPP standard in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ provides a non-polar solvation environment that mimics the lipophilic nature of the 2-methylpentyl chain, ensuring sharp, well-resolved aliphatic multiplets.

-

Internal Standardization: Ensure the CDCl₃ contains 0.03% (v/v) Tetramethylsilane (TMS). Causality: TMS acts as the 0.00 ppm chemical shift reference, critical for accurately assigning the subtle differences in the diastereotopic C1 protons.

-

Acquisition Parameters (¹³C): Set the relaxation delay (D1) to at least 2.0 seconds. Causality: The quaternary carbons (carbonyls and substituted aromatic carbons) have long T1 relaxation times; a sufficient D1 ensures quantitative integration and adequate signal-to-noise ratio.

Protocol 2: LC-MS/MS Workflow for Biological Matrices

Objective: Extract and quantify M2MPP from urine or serum using Isotope Dilution Mass Spectrometry (IDMS).

-

Enzymatic Deconjugation: Spike 1.0 mL of the biological sample with 10 µL of M2MPP-d4 internal standard[5]. Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase. Incubate at 37°C for 90 minutes. Causality: Phthalate monoesters are rapidly metabolized into glucuronide conjugates in vivo[2]. Enzymatic hydrolysis frees the M2MPP aglycone for accurate total quantification.

-

Solid Phase Extraction (SPE): Load the hydrolyzed sample onto an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge pre-conditioned with methanol and water. Wash with 5% methanol in water, and elute with 100% acetonitrile. Causality: The HLB sorbent selectively retains the hydrophobic alkyl chain of M2MPP while washing away polar matrix interferents (salts, urea), minimizing ion suppression during ESI.

-

UHPLC Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of 0.1% acetic acid in water (A) and acetonitrile (B). Causality: Acetic acid acts as a volatile buffer that stabilizes the un-ionized form of M2MPP during chromatography to prevent peak tailing, while allowing efficient deprotonation at the ESI source[6].

-

MRM Detection: Monitor the quantifier transition m/z 249.1 → 165.0 (Collision Energy: -18 eV) and the qualifier transition m/z 249.1 → 121.0 (Collision Energy: -28 eV). Causality: The 165.0 fragment is the most abundant and stable, providing maximum sensitivity (LOD), while the ratio between the 165.0 and 121.0 fragments ensures high-confidence identification[2][6].

Figure 2: End-to-end LC-MS/MS analytical workflow for M2MPP quantification in biological matrices.

References

-

Gentaur. "Mono(2-methylpentyl) Phthalate-d4". Gentaur Sverige. Available at:[Link]

-

Blount, B. C., et al. "Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS." Analytical Chemistry, 2000. Available at:[Link]

-

Wu, P., et al. "Development of Multiresidue Analysis for Twenty Phthalate Esters... by Gas Chromatography–Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 2012. Available at:[Link]

-

Fennell, T. R., et al. "Pharmacokinetics of Dibutylphthalate in Pregnant Rats." Toxicological Sciences, 2004. Available at:[Link]

Sources

mechanism of formation of Mono(2-methylpentyl) Phthalate

An In-Depth Technical Guide to the Formation Mechanism of Mono(2-methylpentyl) Phthalate

Executive Summary

Mono(2-methylpentyl) phthalate is a phthalate monoester, significant both as an intermediate in the synthesis of its corresponding diester plasticizer and as a primary metabolite of di(2-methylpentyl) phthalate in biological systems. Understanding its formation is crucial for chemical synthesis, toxicology, and environmental science. This guide provides a detailed examination of the core mechanisms governing the formation of Mono(2-methylpentyl) Phthalate. The primary synthesis route involves the direct, uncatalyzed alcoholysis of phthalic anhydride with 2-methylpentanol, a rapid reaction proceeding via a nucleophilic acyl substitution pathway. A secondary, biologically and environmentally relevant pathway is the enzymatic or abiotic hydrolysis of the parent diester. This document elucidates the step-by-step chemical transformations, the principles of catalysis often employed in the overarching synthesis of phthalate esters, and provides validated experimental insights for researchers in the field.

Introduction to Phthalate Esters

Phthalates, or phthalate esters, are a class of chemical compounds that are esters of phthalic acid.[1] They are primarily used as plasticizers, which are substances added to plastics, particularly polyvinyl chloride (PVC), to enhance their flexibility, durability, and transparency.[1][2] The industrial synthesis of phthalate esters typically starts with phthalic anhydride and proceeds through a two-step esterification process with a chosen alcohol.[1][3]

The first step is the formation of a monoester, which is the focus of this guide. This reaction is generally rapid and involves the opening of the anhydride ring.[3] The second, slower step is the conversion of the monoester to a diester, a reversible reaction that typically requires a catalyst and the removal of water to proceed to completion.[3] Mono(2-methylpentyl) phthalate is not only a synthetic precursor but is also recognized as the more bioactive primary metabolite of its parent diester, formed through hydrolysis by enzymes like lipases and esterases in the body.[4][5][6]

Primary Synthesis Pathway: Alcoholysis of Phthalic Anhydride

The most direct and industrially relevant method for producing Mono(2-methylpentyl) Phthalate is the reaction between phthalic anhydride and 2-methylpentanol. This process is an alcoholysis reaction, where the alcohol acts as a nucleophile, attacking the anhydride and causing the ring to open. This initial monoesterification is a facile and often irreversible step.[7][8]

Caption: Overall reaction for the formation of Mono(2-methylpentyl) Phthalate.

Detailed Reaction Mechanism

The formation of the monoester proceeds through a nucleophilic acyl substitution mechanism, also described as an addition-displacement pathway.[7][9] The reaction does not typically require a catalyst for this first stage, as the cyclic anhydride is a sufficiently reactive electrophile.

The mechanism unfolds in three key steps:

-

Nucleophilic Attack: The oxygen atom of the hydroxyl group in 2-methylpentanol, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the phthalic anhydride molecule.

-

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons move to the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.

-

Ring-Opening and Proton Transfer: The tetrahedral intermediate is unstable. The anhydride ring opens by reforming the carbonyl double bond and breaking the acyl-oxygen bond within the ring. The resulting alkoxide abstracts a proton from the positively charged oxonium ion (formed from the attacking alcohol) to yield the final, neutral Mono(2-methylpentyl) Phthalate, which possesses both an ester and a carboxylic acid functional group.

Caption: Logical flow of the nucleophilic acyl substitution mechanism.

The Role of Catalysis in Phthalate Esterification

While the formation of the monoester is rapid, the subsequent conversion to a diester is a slow, reversible equilibrium reaction that necessitates a catalyst.[3] The principles of this catalysis, often based on the Fischer esterification model, are relevant to the overall production process.

Acid Catalysis: The most common approach involves using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[10][11] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid group on the monoester.[12][13] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to a second nucleophilic attack by another molecule of alcohol.[12][14] This activation turns the poor leaving group (-OH) into a good leaving group (H₂O), facilitating the second esterification.[13][14]

However, strong mineral acids like H₂SO₄ can sometimes lead to undesirable side reactions, such as the dehydration of the alcohol to form olefins.[15] For this reason, aromatic sulfonic acids are often preferred as they are less prone to causing these side reactions.[15]

Alternative Catalysts: To create more sustainable and cleaner processes, research has focused on other catalytic systems:

-

Heterogeneous Acid Catalysts: Solid acid catalysts like zeolites, M(IV) phosphates, and tungstates offer advantages such as easy separation from the product mixture, reusability, and reduced waste generation.[12]

-

Organometallic Catalysts: Compounds based on tin or titanium, such as titanium alkoxides, are also effective catalysts for esterification and are used industrially.[16][17]

Alternative Formation Pathway: Hydrolysis of Diesters

Mono(2-methylpentyl) Phthalate can also be formed from its parent diester, di(2-methylpentyl) phthalate, through hydrolysis. This is the primary metabolic pathway in humans and other organisms following exposure to the diester.[5][18]

-

Enzymatic Hydrolysis: In biological systems, enzymes such as carboxylesterases and lipases present in the gut, liver, and other tissues efficiently catalyze the hydrolysis of one ester bond, converting the diester into the more bioactive monoester.[4][5][18]

-

Abiotic Hydrolysis: This reaction can also occur non-enzymatically. Hydrolysis rates are negligible at neutral pH but are accelerated under either acidic or basic conditions.[8] This pathway is relevant for the environmental fate and transformation of phthalate plasticizers.[8]

Caption: Formation of the monoester via hydrolysis of the diester.

Experimental Protocol: Synthesis of Mono(2-methylpentyl) Phthalate

This protocol describes a representative lab-scale synthesis based on established procedures for phthalate monoesters.[9]

A. Reagents and Equipment:

-

Phthalic Anhydride (1.0 eq)

-

2-Methylpentanol (1.1 eq)

-

Toluene (as solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

B. Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add phthalic anhydride (e.g., 14.8 g, 0.1 mol) and toluene (100 mL).

-

Addition of Alcohol: While stirring, add 2-methylpentanol (e.g., 11.2 g, 0.11 mol) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 110°C) using the heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC by observing the disappearance of the phthalic anhydride spot.

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in diethyl ether (150 mL). Transfer the solution to a separatory funnel and wash with a 5% NaHCO₃ solution (2 x 50 mL) to remove any unreacted phthalic acid. Note: The desired monoester product contains a carboxylic acid and will also be extracted into the basic aqueous layer. The unreacted diester, if any, will remain in the ether layer.

-

Workup - Acidification & Isolation: Collect the aqueous bicarbonate layers and cool in an ice bath. Carefully acidify the aqueous solution with 2M HCl until the pH is ~2, at which point the Mono(2-methylpentyl) Phthalate will precipitate as a white solid.

-

Purification: Filter the solid product using a Büchner funnel, wash with cold deionized water, and dry under vacuum. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for further purification.

C. Characterization:

-

Confirm the product's identity and purity using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The presence of both aromatic, aliphatic ester, and carboxylic acid signals/peaks should be verified.

Data Summary: Reaction Parameters

The synthesis of phthalate monoesters can be performed under various conditions. The following table summarizes typical parameters.

| Parameter | Value/Condition | Rationale & Causality |

| Reactants | Phthalic Anhydride, Alcohol | The fundamental building blocks for the ester. |

| Molar Ratio | ~1:1.1 (Anhydride:Alcohol) | A slight excess of alcohol helps ensure complete consumption of the anhydride. |

| Catalyst | None required for monoester | The anhydride ring is sufficiently strained and reactive for the initial nucleophilic attack. |

| Solvent | Toluene, Benzene, or Xylene | Provides a medium for the reaction and facilitates heat transfer.[9] Not strictly necessary. |

| Temperature | 80 - 140 °C | Elevated temperature increases the reaction rate. Refluxing in a suitable solvent provides stable temperature control. |

| Reaction Time | 2 - 6 hours | Sufficient time for the reaction to proceed to completion, verifiable by TLC. |

| Typical Yield | 60 - 85% | Yields can vary based on the specific alcohol and reaction/workup conditions.[9] |

Conclusion

The formation of Mono(2-methylpentyl) Phthalate is governed by well-understood principles of organic chemistry. Its primary synthetic route is a rapid and efficient nucleophilic acyl substitution reaction involving the alcoholysis of phthalic anhydride by 2-methylpentanol. This process stands as the initial, uncatalyzed step in the broader synthesis of di(2-methylpentyl) phthalate plasticizers. Additionally, the hydrolysis of this parent diester provides an important alternative pathway, crucial to understanding the metabolic fate and biological activity of phthalates. For researchers, a firm grasp of these mechanisms, the role of catalysis, and reaction kinetics is essential for both the controlled synthesis of these compounds and for accurately assessing their toxicological and environmental impact.

References

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic

- PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diethyl Phthal

- Phthal

-

Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles - MDPI. (URL: [Link])

- Acid-Catalyzed Esterific

- Method of making phthalate esters - Google P

-

Phthalic anhydride - Wikipedia. (URL: [Link])

-

Kinetics and mechanism of the formation of mono- and di-phthalate esters catalysed by titanium and tin alkoxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC. (URL: [Link])

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

-

Synthesis of monoesters and diesters using eco-friendly solid acid catalysts- M(IV) tungstates and phosphates. (URL: [Link])

-

Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Publishing. (URL: [Link])

-

Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride - ResearchGate. (URL: [Link])

-

Production, Use, and Fate of Phthalic Acid Esters for Polyvinyl Chloride Products in China. (URL: [Link])

-

Catalytic revalorization of plastic waste phthalate plasticizers into simple aromatics and alkenes - Frontiers. (URL: [Link])

-

Why Fischer Esterification Only Works In Acid - YouTube. (URL: [Link])

-

Catalytic upcycling of phthalate plasticizers. (URL: [Link])

-

Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers - RSC Publishing. (URL: [Link])

-

Monoester Formation by Hydrolysis of Dialkyl Phthalate Migrating from Polyvinyl Chloride Products in Human Saliva - ResearchGate. (URL: [Link])

-

Reactions of Phthalic Anhydride with Alcohols - Asian Journal of Chemistry. (URL: [Link])

-

Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - JoVE. (URL: [Link])

- Method for producing phthalic acid ester using lower alcohol - Google P

-

Transformation of phthalates via hydrolysis (Adapted from Staples et al. 1997. (URL: [Link])

-

Mechanisms of phthalate ester toxicity in the female reproductive system. - ResearchGate. (URL: [Link])

- Process for the production of plasticizer and polyol esters - Google P

-

Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes | Water Science & Technology | IWA Publishing. (URL: [Link])

- Production of mixed esters of phthalic acid - Google P

-

Phthalate side-chain structures and hydrolysis metabolism associated with steroidogenic effects in MLTC-1 Leydig cells - PubMed. (URL: [Link])

-

ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. (URL: [Link])

-

Convenient and High-Yielding Preparations of Mono(5-carboxy-2-ethylpentyl) Phthalate and its Ring-Deuterated Isomer – The “Third” Major Metabolite of Bis(2-ethylhexyl) Phthalate - ResearchGate. (URL: [Link])

- Preparation of plasticizer esters from phthalic anhydride residue - Google P

-

Synthesis and Characterization of Poly (1,4-Benzenedimethylene Phthalate) and the Study - Lupine Publishers. (URL: [Link])

-

Synthesis and characterization of comb-shaped polyesters based on 2-octadecyl-1,3-propanediol and phthalic acids - Welcome to DTU Research Database. (URL: [Link])

- Preparation of phthalate esters - Google P

-

Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases - PubMed. (URL: [Link])

-

Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC. (URL: [Link])

-

Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PMC. (URL: [Link])

-

Mono(2‐Ethylhexyl) Phthalate Induces Inflammatory and Angiogenic Alterations Mediated by the PI3K/AKT Pathway in HTR‐8/SVneo Trophoblastic Cells - PMC. (URL: [Link])

Sources

- 1. Phthalates - Wikipedia [en.wikipedia.org]

- 2. iwaponline.com [iwaponline.com]

- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles [mdpi.com]

- 5. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. jove.com [jove.com]

- 15. US2760972A - Method of making phthalate esters - Google Patents [patents.google.com]

- 16. Kinetics and mechanism of the formation of mono- and di-phthalate esters catalysed by titanium and tin alkoxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. EP0680463B2 - Process for the production of plasticizer and polyol esters - Google Patents [patents.google.com]

- 18. Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Mono(2-methylpentyl) Phthalate (M2MPP): Metabolism, Toxicodynamics, and Analytical Methodologies

Executive Summary

Mono(2-methylpentyl) phthalate (M2MPP), bearing the chemical formula C14H18O4 and CAS number 648412-67-3[1], is the primary monoester metabolite of di(2-methylpentyl) phthalate, a highly branched, high-molecular-weight ortho-phthalate plasticizer. Di(2-methylpentyl) phthalate is a major isomeric component of commercial diisohexyl phthalate (DIHP) mixtures[2]. As regulatory scrutiny over endocrine-disrupting chemicals (EDCs) intensifies, understanding the toxicokinetics of primary metabolites like M2MPP is critical for drug development professionals, toxicologists, and environmental health researchers. This whitepaper provides an in-depth mechanistic analysis of M2MPP's metabolic formation, its role in endocrine disruption, and the self-validating analytical frameworks required for its quantification.

Metabolic Causality: The Transformation to an Active Toxicant

Phthalate diesters are inherently lipophilic, a property that allows them to impart flexibility to polymers but also facilitates their leaching into the environment and biological systems. However, this high lipophilicity prevents direct renal clearance, necessitating a two-phase metabolic transformation.

Phase I: Hydrolytic Activation

Upon ingestion, inhalation, or dermal absorption, the parent diester undergoes rapid Phase I metabolism. Nonspecific esterases and lipases, predominantly located in the gastrointestinal tract and hepatic tissue, cleave one of the ester linkages. This hydrolysis yields M2MPP and a free 2-methylpentanol moiety.

The Causality of Toxicity: The formation of M2MPP is not merely a clearance step; it is an activation step. The cleavage exposes a highly polar carboxylic acid group, reducing the steric hindrance of the molecule and granting it the amphiphilic properties necessary to cross cellular membranes and interact with intracellular nuclear receptors. M2MPP is considered the biologically active moiety responsible for the compound's toxicity[2].

Phase II: Oxidation and Conjugation

Because M2MPP retains a hydrophobic aliphatic side chain, it requires further modification for efficient urinary excretion. Cytochrome P450 (CYP) enzymes oxidize the 2-methylpentyl side chain to form secondary metabolites, including monohydroxy-, mono-oxo-, and monocarboxy- derivatives[3]. Finally, UDP-glucuronosyltransferases (UGTs) conjugate these oxidized metabolites and the remaining free M2MPP with glucuronic acid, maximizing their hydrophilicity for renal clearance.

Metabolic and excretion pathway of Di(2-methylpentyl) Phthalate into M2MPP.

Toxicodynamics: The Endocrine Disruption Cascade

M2MPP is classified as an endocrine-disrupting chemical (EDC) capable of inducing "phthalate syndrome" in mammalian models[2]. The primary toxicological concern surrounding M2MPP is its potent anti-androgenic activity during critical windows of fetal development.

Mechanistic Pathway: Once intracellular, M2MPP acts as an antagonist at the androgen receptor (AR) and an agonist at Peroxisome Proliferator-Activated Receptors (PPARs). In fetal Leydig cells, this receptor interference downregulates the transcription of critical steroidogenic enzymes, such as Steroidogenic Acute Regulatory protein (StAR) and Cytochrome P450 11A1 (Cyp11a1)[2][3]. The suppression of these enzymes halts the conversion of cholesterol to testosterone. The resulting deficit in fetal testosterone synthesis manifests phenotypically as a shortened anogenital distance (AGD) and reproductive tract malformations in male offspring[3].

Signaling cascade of M2MPP inducing endocrine disruption and phthalate syndrome.

Quantitative Toxicokinetic Data

To establish a baseline for exposure and risk assessment, quantitative data regarding the physical properties and biomonitoring levels of M2MPP and its parent compound are summarized below.

| Parameter | Compound | Value / Observation | Clinical/Analytical Significance |

| Molecular Weight | M2MPP | 250.29 g/mol [1] | Determines mass-to-charge ( m/z ) ratio for MS targeting. |

| Chemical Formula | M2MPP | C14H18O4 [1] | Used for calculating exact mass in high-resolution MS. |

| Urinary Biomarker Levels | Sum of DIHP Metabolites | ~2.0 ng/mL (Geometric Mean)[3] | Indicates ubiquitous background exposure in the general population. |

| Oral LD50 (Rat) | Parent DIHP | > 10,000 mg/kg[4] | Demonstrates low acute toxicity, contrasting with high chronic endocrine risk. |

| Primary Excretion Route | M2MPP Conjugates | Urine | Validates urine as the primary matrix for non-invasive human biomonitoring. |

Self-Validating Analytical Protocol: LC-MS/MS Quantification

Accurate quantification of M2MPP in biological matrices requires a robust, self-validating methodology. The following step-by-step protocol outlines an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for human urine.

Step-by-Step Methodology

-

Sample Aliquoting & Internal Standard Spiking

-

Action: Aliquot 1.0 mL of human urine into a glass centrifuge tube. Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., M2MPP- d4 or a structurally analogous 13C -labeled phthalate monoester).

-

Causality & Validation: The internal standard acts as a self-validating control. Because M2MPP- d4 shares the exact physicochemical properties of the target analyte, it experiences identical extraction losses and matrix-induced ion suppression. Normalizing the M2MPP signal to the internal standard ensures absolute quantitative accuracy regardless of sample-to-sample matrix variations.

-

-

Enzymatic Deconjugation

-

Action: Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β -glucuronidase enzyme (derived from E. coli or H. pomatia). Incubate at 37°C for 90 minutes.

-

Causality & Validation: As established in the metabolic pathway, the vast majority of M2MPP is excreted as a phase II glucuronide conjugate. Direct LC-MS/MS analysis would only detect the minor fraction of free M2MPP. β -glucuronidase hydrolyzes the conjugate bond, converting all metabolites back to their free monoester form, thereby allowing for the quantification of total M2MPP exposure.

-

-

Solid-Phase Extraction (SPE)

-

Action: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water. Load the deconjugated urine sample. Wash with 5% methanol in water to remove polar interferences. Elute the target analytes with 100% acetonitrile. Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Causality & Validation: Urine contains high concentrations of salts, urea, and endogenous proteins. If injected directly into the MS, these compounds cause severe ion suppression during Electrospray Ionization (ESI). SPE isolates the lipophilic M2MPP while washing away hydrophilic interferences, drastically improving the signal-to-noise ratio and extending the lifespan of the analytical column.

-

-

LC-MS/MS Analysis

-

Action: Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reversed-phase column. Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

-

Causality & Validation: M2MPP readily loses a proton to form a stable [M−H]− anion due to its carboxylic acid moiety. MRM mode filters specifically for the precursor ion ( m/z 249.3 for M2MPP) and fragments it to a stable product ion (e.g., m/z 77 for the phthalate core). This dual-mass filtering guarantees that only M2MPP is quantified, eliminating false positives from isobaric background noise.

-

Self-validating LC-MS/MS workflow for M2MPP quantification in biological matrices.

References

-

Diisohexyl phthalate | C20H30O4 | CID 8970 - PubChem. National Institutes of Health (NIH). Available at:[Link]

-

The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to Diisoheptyl Phthalate During Pregnancy is Inhibited. Frontiers in Endocrinology. Available at:[Link]

-

Toxicity review of diisoheptyl phthalate (DIHP). Consumer Product Safety Commission (CPSC). Available at: [Link]

Sources

Environmental Fate, Transport, and Analytical Quantification of Mono(2-methylpentyl) Phthalate (M2MPP)

Mechanistic Context: The Monoester Paradigm

In my tenure analyzing extractables and leachables (E&L) in pharmaceutical packaging and environmental matrices, a critical paradigm has emerged: the toxicological and environmental risks of dialkyl phthalates are rarely driven by the parent compounds. Instead, they are driven by their primary monoester metabolites.

Mono(2-methylpentyl) Phthalate (M2MPP), bearing the CAS number 648412-67-3 and a molecular weight of 250.29 g/mol 1, is the primary degradation product of branched phthalate diesters. In both environmental ecosystems and human pharmacokinetics, the toxicity of these plasticizers—particularly their endocrine-disrupting capabilities—is fundamentally attributed to monoester metabolites like M2MPP rather than the parent diesters 2. Understanding the fate and transport of M2MPP is critical for drug development professionals designing intravenous (IV) bags, tubing, and packaging, as these components are direct vectors for human exposure.

Physicochemical Drivers of Environmental Partitioning

The transition from a diester to a monoester fundamentally alters the molecule's environmental behavior. Parent diesters are highly hydrophobic; they diffuse poorly in water and tend to sequester in soil or sediment 3. However, the cleavage of one ester bond yields M2MPP, which possesses a free carboxylic acid group. This structural amphiphilicity drastically lowers the octanol-water partition coefficient ( LogKow ) and increases aqueous solubility, transforming a stationary soil contaminant into a highly mobile groundwater pollutant.

Table 1: Comparative Physicochemical Properties

| Property | Parent Diester (e.g., D2MPP) | Monoester Metabolite (M2MPP) | Terminal Metabolite (Phthalic Acid) |

| Molecular Weight | ~334.45 g/mol | 250.29 g/mol | 166.13 g/mol |

| Aqueous Solubility | Very Low (< 1 mg/L) | Moderate (~50-100 mg/L) | High |

| Log Kow (Estimated) | ~5.0 - 6.0 | ~2.5 - 3.0 | ~0.73 |

| Environmental Mobility | Low (Adsorbs to soil matrix) | High (Leaches to groundwater) | Very High |

| Primary Hazard Profile | Source reservoir of monoesters | Active endocrine disruptor | Low systemic toxicity |

Environmental Fate & Degradation Kinetics

The degradation of phthalates in the environment is initiated by the hydrolysis of the ester moiety to phthalic acid via the monoester intermediate 4. In landfill and soil environments, biotic hydrolysis driven by microbial lipases and esterases is far more critical than abiotic hydrolysis [[4]]().

A critical kinetic bottleneck occurs here: the accumulation of the monoester (M2MPP) occurs because the primary hydrolysis rate (diester to monoester) is frequently faster than the secondary cleavage rate (monoester to phthalic acid) 4. Consequently, phthalate monoester concentrations have been observed at significantly higher concentrations than their corresponding diesters in landfill leachates 4.

Figure 1: Biotic degradation pathway of dialkyl phthalates to M2MPP.

Transport Dynamics: From Polymer Matrix to Groundwater

Phthalates do not form covalent bonds with their host polymer matrices (e.g., PVC). Over time, they diffuse from plastic materials into surrounding environments, including soil in landfills and waste disposal sites, ultimately leading to the contamination of groundwater 3. The worldwide occurrence of phthalates in groundwater reservoirs highlights the efficiency of these transport mechanisms [[5]](). Once ingested or absorbed by biological receptors, the monoester is further metabolized and excreted.

Figure 2: Environmental transport and biological partitioning of M2MPP.

Analytical Methodologies: Self-Validating LC-MS/MS Protocol

To assess environmental contamination or human exposure (e.g., via human milk or urine), isotope-dilution high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying monoester metabolites [[6]](). As an application scientist, I mandate that every protocol be a self-validating system. Below is the mechanistic workflow for M2MPP quantification.

Step-by-Step Experimental Protocol

Step 1: Enzymatic Deconjugation

-

Action: Add β -glucuronidase/arylsulfatase to the biological sample (e.g., urine) and incubate at 37°C for 90 minutes.

-

Causality: In mammalian systems, M2MPP is rapidly conjugated with glucuronic acid to increase its polarity for urinary excretion. Without enzymatic cleavage to free the aglycone, the LC-MS/MS will drastically underestimate the total M2MPP burden.

Step 2: Isotope Dilution (Internal Standardization)

-

Action: Spike the sample with 10 ng/mL of the deuterated internal standard, Mono(2-methylpentyl) Phthalate-d4 7.

-

Causality: M2MPP-d4 co-elutes exactly with native M2MPP but features a +4 Da mass shift. This creates the self-validating mechanism: any signal suppression from the sample matrix or physical loss during extraction affects both the native and labeled compound equally. Quantifying the ratio rather than absolute peak area ensures absolute accuracy.

Step 3: Solid Phase Extraction (SPE)

-

Action: Load the sample onto a Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge. Wash with 5% methanol in water, and elute with 100% methanol.

-

Causality: M2MPP is amphiphilic (a hydrophobic branched alkyl chain and a polar carboxylic acid head). HLB sorbents capture both moieties efficiently. The weak 5% methanol wash removes highly polar interferences (salts, urea) without prematurely eluting the target analyte.

Step 4: LC-MS/MS Quantification (ESI-)

-

Action: Analyze via reversed-phase LC coupled to a triple quadrupole MS in Electrospray Ionization negative mode (ESI-).

-

Causality: The free carboxylic acid group of M2MPP readily deprotonates to form an [M−H]− ion. Monitoring the Multiple Reaction Monitoring (MRM) transition of the parent ion to the phthalic acid core fragment (m/z 149) ensures high specificity and eliminates isobaric interference.

Figure 3: Self-validating LC-MS/MS analytical workflow for M2MPP.

References

-

[1] Title: Mono(2-methylpentyl) Phthalate | CAS 648412-67-3 | SCBT Source: scbt.com URL: 1

-

[7] Title: D-[6-13C;6,6'-D2]fructose - CLEARSYNTH (Mono(2-methylpentyl) Phthalate-d4) Source: clearsynth.com URL: 7

-

[4] Title: Transport and release of chemicals from plastics to the environment and to wildlife - PMC Source: nih.gov URL: 4

-

[3] Title: Estimated Risks of Water and Saliva Contamination by Phthalate Diffusion from Plasticized Polyvinyl Chloride - PMC Source: nih.gov URL: 3

-

[2] Title: Risk Assessment of Phthalates and Their Metabolites in Hospitalized Patients: A Focus on Di- and Mono-(2-ethylhexyl) Phthalates Exposure from Intravenous Plastic Bags - PMC Source: nih.gov URL: 2

-

[6] Title: Occurrence of Multiple Emerging Phthalate Alternatives and Their Metabolites in Human Milk and Implications for Combined Exposure in Infants - ACS Publications Source: acs.org URL: 6

-

[5] Title: Phthalates released from microplastics can't be ignored: Sources, fate, ecological risks, and human exposure risks - ResearchGate Source: researchgate.net URL: 5

Sources

- 1. scbt.com [scbt.com]

- 2. Risk Assessment of Phthalates and Their Metabolites in Hospitalized Patients: A Focus on Di- and Mono-(2-ethylhexyl) Phthalates Exposure from Intravenous Plastic Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimated Risks of Water and Saliva Contamination by Phthalate Diffusion from Plasticized Polyvinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. clearsynth.com [clearsynth.com]

Toxicological Profile of Mono(2-methylpentyl) Phthalate (M2MPP): A Mechanistic and Methodological Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complex landscape of endocrine-disrupting chemicals (EDCs), I frequently encounter the challenge of isolating specific toxicological drivers within mixed chemical exposures. Mono(2-methylpentyl) phthalate (M2MPP) represents a critical case study in this domain. M2MPP is the primary bioactive monoester metabolite of Di(2-methylpentyl) phthalate (DMPP), a compound extensively utilized as a plasticizer and an1[1].

While the parent diester (DMPP) is relatively inert in isolated in vitro systems, it undergoes rapid biotransformation in vivo, making M2MPP the true driver of the observed reproductive and developmental toxicity. This whitepaper synthesizes the toxicokinetics, receptor-mediated mechanisms, and self-validating experimental protocols required to accurately profile M2MPP in preclinical development and toxicological screening.

Toxicokinetics & Metabolic Activation

The causality of M2MPP toxicity begins with its metabolic activation. Following oral or inhalation exposure, parent diester phthalates are rapidly2[2]. Because tissues like the ovarian stroma and gut possess high esterase activity while target cells (e.g., granulosa cells) do not, systemic circulation of the monoester M2MPP is the primary vector for endocrine disruption.

Caption: M2MPP metabolic activation and receptor-mediated reproductive toxicity pathways.

Molecular Mechanisms of Endocrine Disruption

M2MPP exerts its toxicity primarily through the dysregulation of lipid metabolism and steroidogenesis. Its structural mimicry of endogenous fatty acids allows it to act as a ligand,.

Female Reproductive Toxicity: Aromatase Suppression

In the female reproductive system, M2MPP targets granulosa cells within the ovarian follicle. Activation of PPARγ by M2MPP3[3]. By inhibiting this rate-limiting step, M2MPP effectively starves the developing follicle of necessary estrogenic signaling.

Male Reproductive Toxicity: Phthalate Syndrome

In developing males, the toxicological cascade is distinct. In utero exposure to active phthalate monoesters4[4]. This dual suppression disrupts normal sexual differentiation, resulting in "phthalate syndrome"—characterized by decreased anogenital distance (AGD), cryptorchidism (undescended testes), and hypospadias.

Quantitative Toxicological Data

The following table summarizes the benchmark quantitative data associated with M2MPP and its structural analogs within the monoester class.

| Parameter | Target/Model | Observed Effect / Value | Reference |

| EC50 (PPARγ Activation) | COS Cells (Transfected) | 15 – 750 μM (Phthalate monoester class range) | |

| CYP19A1 (Aromatase) Expression | Primary Granulosa Cells | ~40% reduction in cAMP accumulation at 100 μM | [3] |

| Fetal Testosterone Synthesis | Rat Fetal Leydig Cells | Significant reduction at Gestation Day 21 (GD21) | [4] |

| Anogenital Distance (AGD) | Male Rat Offspring | Dose-dependent decrease following in utero exposure | [4] |

Self-Validating Experimental Protocols

To accurately assess M2MPP toxicity, experimental design must account for the metabolic realities of the compound. Testing the parent diester (DMPP) in isolated cell cultures often yields false negatives because these systems lack the requisite lipases. Therefore, direct dosing with M2MPP is a causal necessity. Furthermore, every protocol must be self-validating to ensure that observed effects are mechanism-specific rather than artifacts of generalized cytotoxicity.

Protocol 1: Ex Vivo Granulosa Cell Aromatase Suppression Assay

Caption: Self-validating ex vivo workflow for M2MPP-induced aromatase suppression.

Step-by-Step Methodology & Causality:

-

Isolation: Isolate primary granulosa cells from pre-ovulatory follicles. Causality: Immortalized cell lines often exhibit altered steroidogenic pathways. Primary cells maintain the physiological stoichiometry of co-repressors and co-activators required to accurately model M2MPP's endocrine-disrupting potential.

-

Culture & Dosing: Plate cells in serum-free media supplemented with Follicle-Stimulating Hormone (FSH) to stimulate basal cAMP accumulation and aromatase expression. Treat directly with M2MPP (0, 10, 50, 100 μM).

-

Internal Validation (Cell Viability & Rescue): Run a parallel MTT viability assay to prove that estradiol reduction is a specific receptor-mediated event, not general cytotoxicity. Co-treat a subset of cells with a selective PPARγ antagonist (e.g., GW9662). Causality: If GW9662 rescues aromatase expression, it self-validates the PPARγ-dependent mechanism of M2MPP.

-

Quantification: Extract RNA for RT-qPCR to quantify CYP19A1 mRNA levels, and measure estradiol in the conditioned media via ELISA.

Protocol 2: In Vitro PPARγ Transactivation Assay

Step-by-Step Methodology & Causality:

-

Co-Transfection: Co-transfect COS cells with a PPARγ expression plasmid and a PPRE-driven Firefly luciferase reporter. Causality: COS cells provide a "null" background with negligible endogenous PPAR activity, ensuring the luminescence signal is exclusively driven by the introduced PPARγ and M2MPP interaction.

-

Internal Control: Co-transfect a constitutively active Renilla luciferase plasmid. Causality: This normalizes the data against variations in transfection efficiency and cell proliferation, creating a self-calibrating dataset.

-

Dosing & Detection: Treat with M2MPP (range 1 - 500 μM) and a positive control (e.g., Rosiglitazone). Lyse cells after 24 hours and measure luminescence using a dual-luciferase assay system.

Conclusion

The toxicological profile of Mono(2-methylpentyl) phthalate (M2MPP) underscores the critical importance of evaluating the bioactive metabolites of industrial plasticizers and catalysts. By acting as a potent PPARγ agonist, M2MPP bypasses traditional toxicity pathways to directly disrupt steroidogenesis in both male and female reproductive systems. For drug development professionals and toxicologists, adopting self-validating, metabolite-specific assays is paramount to preventing false negatives and accurately predicting the endocrine-disrupting potential of phthalate exposures.

References[1] Preparation method and application of Ziegler Natta catalyst for propylene polymerization - Google Patents. Available Here[4] Mechanisms of phthalate ester toxicity in the female reproductive system - ResearchGate. Available Here[3] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters - Oxford Academic. Available Here[2] Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in mouse granulosa cells - PMC. Available Here[5] Phthalates and Male Reproductive-Tract Development - NCBI. Available Here

Sources

- 1. CN102627712A - Preparation method and application of Ziegler Natta catalyst for propylene polymerization - Google Patents [patents.google.com]

- 2. Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in mouse granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phthalates and Male Reproductive-Tract Development - Application of Systematic Review Methods in an Overall Strategy for Evaluating Low-Dose Toxicity from Endocrine Active Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Mono(2-methylpentyl) Phthalate

A Senior Application Scientist's Guide to the Robust Quantification of a Key Phthalate Metabolite

Authored by: Senior Application Scientist, Gemini Analytical

Abstract

This comprehensive guide provides detailed application notes and protocols for the sensitive and selective detection of Mono(2-methylpentyl) Phthalate (MMPP), a monoester metabolite of the plasticizer di(2-methylpentyl) phthalate. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for biomonitoring and toxicological studies. We will delve into the rationale behind method selection, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its superior sensitivity and specificity. A detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also provided as a well-established alternative. The protocols herein cover sample preparation from biological matrices, including urine and serum, instrumental analysis, and data interpretation, ensuring a self-validating system for reliable quantification.

Introduction: The Significance of Mono(2-methylpentyl) Phthalate (MMPP) Detection

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1][2] Consequently, human exposure to phthalates is ubiquitous.[1] Once absorbed, phthalate diesters are rapidly metabolized in the body to their corresponding monoester metabolites, which are considered the biologically active forms and are excreted primarily in the urine.[1][3] Monitoring these monoester metabolites in biological fluids is the most reliable way to assess human exposure to the parent phthalate compounds.[1][3]

Mono(2-methylpentyl) Phthalate (MMPP) is the primary metabolite of di(2-methylpentyl) phthalate. Given the concerns about the potential endocrine-disrupting effects and other adverse health outcomes associated with phthalate exposure, accurate and sensitive analytical methods for the quantification of their metabolites, such as MMPP, are of paramount importance in toxicology, epidemiology, and regulatory science.

This guide will provide the scientific community with the necessary tools to confidently and accurately measure MMPP in relevant biological samples.

Foundational Principles of Analytical Methodologies

The two most powerful and widely used techniques for the analysis of phthalate metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of phthalate monoesters due to its high sensitivity, selectivity, and minimal sample derivatization requirements.[1][3] The technique separates analytes in the liquid phase followed by mass spectrometric detection using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion and its characteristic product ions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS offers excellent chromatographic separation of volatile and semi-volatile compounds.[2] For phthalate monoesters, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.

The choice between these two techniques often depends on the specific laboratory setup, desired sensitivity, and sample throughput.

Chemical and Physical Properties of Mono(2-methylpentyl) Phthalate (MMPP)

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| CAS Number | 648412-67-3 | Santa Cruz Biotechnology |

| Molecular Formula | C₁₄H₁₈O₄ | Santa Cruz Biotechnology |

| Molecular Weight | 250.29 g/mol | Santa Cruz Biotechnology |

| Chemical Structure | See Figure 1 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a detailed methodology for the quantification of MMPP in human urine and serum.

Principle

The method involves enzymatic hydrolysis to deconjugate glucuronidated MMPP, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analyte is then separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Isotope-labeled MMPP should be used as an internal standard to ensure accuracy and precision.

Workflow Overview

Caption: LC-MS/MS workflow for MMPP analysis.

Reagents and Materials

-

Mono(2-methylpentyl) Phthalate analytical standard (Santa Cruz Biotechnology, CAS 648412-67-3 or equivalent)

-

Isotope-labeled internal standard (e.g., ¹³C₄-MMPP, if available; otherwise, a structurally similar labeled monoester)

-

β-glucuronidase (from E. coli K12)

-

Ammonium acetate

-

Acetic acid

-

Methanol, acetonitrile, and water (all LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Glassware (silanized to prevent adsorption)

Step-by-Step Protocol

4.4.1. Sample Preparation

-

Sample Thawing and Aliquoting: Thaw frozen urine or serum samples at room temperature. Vortex for 10 seconds. Transfer a 1.0 mL aliquot to a silanized glass tube.

-

Internal Standard Spiking: Add an appropriate amount of the internal standard solution to each sample, quality control, and calibration standard.

-

Enzymatic Hydrolysis: To each tube, add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution (approximately 200 units/mL). Vortex briefly. Incubate the samples at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[1]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.

-

Loading: Acidify the hydrolyzed sample with 50 µL of glacial acetic acid. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Drying: Dry the cartridge under vacuum for 10 minutes.

-

Elution: Elute the MMPP and internal standard with 3 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% acetic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumental Parameters

4.5.1. Liquid Chromatography

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

4.5.2. Tandem Mass Spectrometry

| Parameter | Recommended Setting |